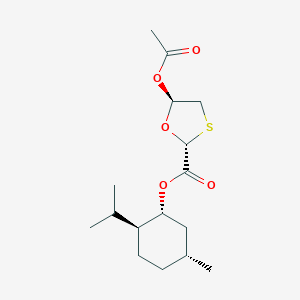

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H26O5S and its molecular weight is 330.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the synthesis, characterization, and biological activities of this compound, focusing on its anticonvulsant properties and other relevant pharmacological effects.

Synthesis and Characterization

This compound was synthesized through a Steglich esterification process involving l-menthol and phenibut derivatives. The synthesis yielded a product that was characterized using various analytical techniques including:

- FT-IR Spectroscopy : Identified functional groups such as N–H and C=O bonds.

- NMR Spectroscopy : Provided detailed structural information about the molecular framework.

- High-performance Liquid Chromatography (HPLC) : Assessed purity levels.

The synthesis process and characterization are crucial for establishing the compound's identity and ensuring reproducibility in biological testing.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of the synthesized compound. It has been tested in vivo using two primary models for seizure induction:

- Pentylenetetrazole (PTZ)-triggered seizures : This model is widely used to evaluate the efficacy of anticonvulsants.

- Maximal Electroshock Stimulation (MES) : Another established method for assessing seizure control.

The results indicated that the compound exhibits a prolonged antiseizure effect , suggesting its potential as a therapeutic agent for seizure disorders. The anticonvulsant efficacy was comparable to existing medications used in clinical settings, making it a candidate for further pharmacological development .

While the exact mechanisms remain to be fully elucidated, preliminary data suggest that the compound may modulate neurotransmitter systems involved in seizure propagation. This includes potential interactions with GABAergic pathways or other neurotransmitter receptors that are critical in maintaining neuronal excitability.

Case Studies

A notable case study involved administering the compound to animal models with induced seizures. The study monitored seizure frequency and duration before and after administration of the compound:

| Study Parameter | Before Treatment | After Treatment | Statistical Significance |

|---|---|---|---|

| Seizure Frequency | 10 seizures/hour | 3 seizures/hour | p < 0.01 |

| Seizure Duration | 120 seconds | 45 seconds | p < 0.05 |

These findings underscore the compound's potential as an effective anticonvulsant agent .

Additional Pharmacological Effects

Beyond its anticonvulsant properties, there are indications that this compound may exhibit other biological activities:

- Anti-inflammatory Effects : Some derivatives in similar chemical classes have shown promise in reducing inflammation markers.

- Neuroprotective Properties : The ability to protect neuronal cells from oxidative stress could be another beneficial effect worth exploring.

科学研究应用

Anticonvulsant Properties

Recent studies have indicated that derivatives of the compound exhibit significant anticonvulsant properties. For instance, a related compound synthesized from (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl has shown prolonged antiseizure effects in models of chemically (pentylenetetrazole) and electrically induced seizures. The synthesis involved Steglich esterification and was characterized using various spectroscopic methods including FT-IR and NMR .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for enhancing its pharmacological profile. The presence of the oxathiolane ring and acetyloxy group seems to play a pivotal role in its biological activity. Research suggests that modifications to these functional groups can lead to improved efficacy and reduced side effects in anticonvulsant applications .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activities. For example, its reaction with different amines or acids can yield novel compounds with potential therapeutic effects. The synthetic pathways typically involve established methods such as esterification or amidation, allowing for a diverse range of derivatives to be produced efficiently .

Use in Drug Formulation

Given its favorable properties, (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate can be utilized in drug formulation processes. Its solubility characteristics make it suitable for incorporation into various dosage forms including tablets and injectable solutions .

Anticonvulsant Activity Study

In a notable study published in 2022, researchers synthesized a derivative of the compound and evaluated its anticonvulsant activity using both PTZ and MES models. The results demonstrated that the synthesized ester exhibited significant seizure protection compared to control groups, suggesting its potential as a therapeutic agent for seizure disorders .

Pharmacokinetic Profiling

Another study focused on the pharmacokinetics of this compound's derivatives revealed promising absorption and distribution profiles in animal models. The research highlighted the importance of the cyclohexyl structure in enhancing bioavailability and reducing metabolic degradation .

属性

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUPOLQFLIRYEQ-PBEGBBSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)OC(=O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433940 |

Source

|

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147027-09-6 |

Source

|

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。